

Spectroscopic Analysis of 2,4,6-Trimethoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4,6-Trimethoxyaniline**

Cat. No.: **B080242**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **2,4,6-trimethoxyaniline**. Due to the limited availability of directly published complete spectral data for **2,4,6-trimethoxyaniline**, this document presents a detailed analysis based on available physical data, comparative data from the structurally similar compound 2,4,6-trimethylaniline, and established spectroscopic methodologies for aromatic amines.

Compound Information

Table 1: Physical and Chemical Properties of **2,4,6-Trimethoxyaniline**

Property	Value	Reference
CAS Number	14227-17-9	[1]
Molecular Formula	C ₉ H ₁₃ NO ₃	[1]
Molecular Weight	183.21 g/mol	[1]
Appearance	White to off-white crystalline solid	
Melting Point	97-101 °C	
Boiling Point	Not available	
Solubility	Soluble in common organic solvents such as chloroform, methanol, and ethyl acetate.	

Spectroscopic Data Analysis

While a complete set of experimentally verified spectra for **2,4,6-trimethoxyaniline** is not readily available in the public domain, we can predict the expected spectral features based on its structure and by comparing it with the well-characterized analogue, 2,4,6-trimethylaniline.

FT-IR Spectroscopy

The FT-IR spectrum of **2,4,6-trimethoxyaniline** is expected to show characteristic peaks for the amine and methoxy functional groups, as well as the aromatic ring.

Table 2: Predicted FT-IR Spectral Data for **2,4,6-Trimethoxyaniline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Medium, Sharp (doublet)	N-H stretching (primary amine)
3050-3000	Weak to Medium	Aromatic C-H stretching
2980-2850	Medium to Strong	Aliphatic C-H stretching (methoxy groups)
1620-1580	Medium to Strong	N-H bending (scissoring) and C=C aromatic ring stretching
1520-1480	Strong	C=C aromatic ring stretching
1250-1200	Strong	Aryl-O stretching (asymmetric)
1050-1000	Strong	Aryl-O stretching (symmetric)
850-800	Strong	Out-of-plane C-H bending (isolated aromatic hydrogens)

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2,4,6-trimethoxyaniline** in a solvent like CDCl₃ is expected to be relatively simple due to the molecule's symmetry.

Table 3: Predicted ¹H NMR Spectral Data for **2,4,6-Trimethoxyaniline** (in CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.2	s	2H	Aromatic H (H-3, H-5)
~3.8	s	9H	Methoxy H (-OCH ₃)
~3.7	br s	2H	Amine H (-NH ₂)

Note: The chemical shift of the amine protons can vary depending on concentration and solvent.

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum will reflect the symmetry of the molecule, showing a limited number of signals for the carbon atoms.

Table 4: Predicted ^{13}C NMR Spectral Data for **2,4,6-Trimethoxyaniline** (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~155	C2, C4, C6 (carbons attached to methoxy groups)
~130	C1 (carbon attached to the amine group)
~90	C3, C5 (aromatic CH)
~55	Methoxy carbons (-OCH ₃)

UV-Vis Spectroscopy

The UV-Vis spectrum of **2,4,6-trimethoxyaniline** in a solvent like ethanol or methanol is expected to show absorption bands characteristic of a substituted aniline.[\[2\]](#) Aniline itself has two main absorption bands around 230 nm and 280 nm.[\[3\]](#) The presence of three electron-donating methoxy groups is expected to cause a bathochromic (red) shift in these absorption maxima.

Table 5: Predicted UV-Vis Spectral Data for **2,4,6-Trimethoxyaniline**

λ_{max} (nm)	Molar Absorptivity (ϵ)	Transition
~240-250	High	$\pi \rightarrow \pi$
~290-310	Moderate	$n \rightarrow \pi$

Experimental Protocols

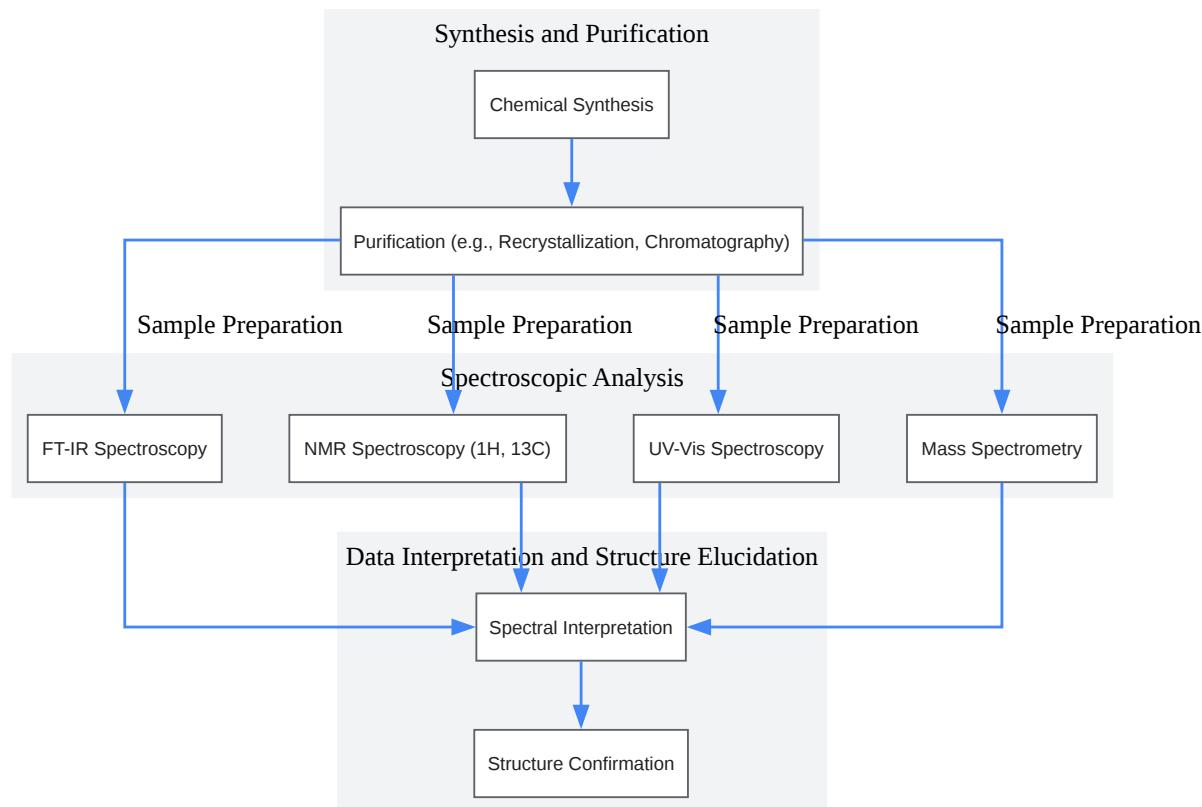
The following are detailed, generalized experimental protocols for the spectroscopic analysis of an aromatic amine like **2,4,6-trimethoxyaniline**.

FT-IR Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
 - Solid (KBr Pellet Method): Grind a small amount (1-2 mg) of **2,4,6-trimethoxyaniline** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
 - Solution: Dissolve a small amount of the sample in a suitable infrared-transparent solvent (e.g., chloroform). Record the spectrum in a liquid cell with an appropriate path length.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or the solvent).
 - Place the sample in the spectrometer's beam path.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
 - The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

NMR Spectroscopy (^1H and ^{13}C)

- Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
 - Dissolve 5-10 mg of **2,4,6-trimethoxyaniline** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition:

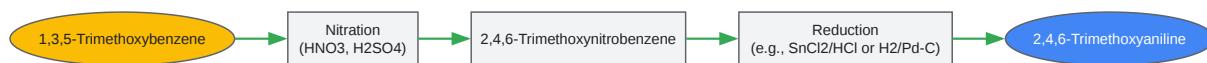

- ^1H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans will be required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data (Free Induction Decay - FID) using a Fourier transform to obtain the frequency-domain spectrum. Apply phase and baseline corrections to the spectrum.

UV-Vis Spectroscopy

- Instrumentation: A UV-Vis spectrophotometer.
- Sample Preparation:
 - Prepare a stock solution of **2,4,6-trimethoxyaniline** of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
 - Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1 - 1.0).
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.
 - Rinse the cuvette with the sample solution and then fill it with the sample solution.
 - Place the sample cuvette in the spectrophotometer.
 - Scan a range of wavelengths (e.g., 200-400 nm) to identify the wavelength(s) of maximum absorbance (λ_{max}).

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of an organic compound like **2,4,6-trimethoxyaniline**.



[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

Synthesis of 2,4,6-Trimethoxyaniline

A common synthetic route to **2,4,6-trimethoxyaniline** involves the reduction of the corresponding nitro compound, 2,4,6-trimethoxynitrobenzene.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4,6-TRIMETHOXYANILINE CAS#: 14227-17-9 [m.chemicalbook.com]
- 2. Ethanol - Wikipedia [en.wikipedia.org]
- 3. UV-Vis Absorption Spectrum of Aniline | SIELC Technologies [sielc.com]
- 4. To cite this document: BenchChem. [Spectroscopic Analysis of 2,4,6-Trimethoxyaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080242#spectroscopic-data-analysis-of-2-4-6-trimethoxyaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com